molecular formula C60H88N18O30 B571130 Calfluxin CAS No. 118812-41-2

Calfluxin

Cat. No.: B571130
CAS No.: 118812-41-2
M. Wt: 1541.46
InChI Key: YVXZDVBRNYWRSR-YUMIZHCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calfluxin is a peptide compound known for its ability to increase cytosolic and mitochondrial calcium concentrations in secretory cells. It has been studied for its role in various biological processes, particularly in neuroendocrine cells of certain mollusks like Lymnaea and Aplysia .

Preparation Methods

Calfluxin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Chemical Reactions Analysis

Calfluxin undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the peptide’s structure and function. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: This reaction can reverse oxidation effects. Reducing agents like dithiothreitol (DTT) are often used.

    Substitution: This reaction involves replacing one amino acid in the peptide chain with another. This can be achieved using specific reagents that target particular amino acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Calfluxin has several scientific research applications:

Mechanism of Action

Calfluxin exerts its effects by increasing cytosolic and mitochondrial calcium concentrations in secretory cells. It achieves this by interacting with specific calcium channels and transporters in the cell membrane, facilitating the influx of calcium ions into the cytosol and mitochondria. This increase in calcium levels triggers various downstream signaling pathways that regulate cellular processes such as secretion and metabolism .

Comparison with Similar Compounds

Calfluxin is unique in its ability to specifically increase calcium concentrations in secretory cells. Similar compounds include:

This compound’s specificity for secretory cells and its unique mechanism of action make it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H88N18O30/c1-24(2)46(78-48(96)27(61)10-7-13-65-60(63)64)58(106)74-34(19-44(91)92)55(103)77-36(22-79)56(104)67-25(3)47(95)70-32(17-42(87)88)53(101)69-28(11-12-40(83)84)50(98)76-37(23-80)57(105)71-30(15-38(62)81)52(100)73-33(18-43(89)90)54(102)72-31(16-41(85)86)49(97)66-21-39(82)68-29(14-26-8-5-4-6-9-26)51(99)75-35(59(107)108)20-45(93)94/h4-6,8-9,24-25,27-37,46,79-80H,7,10-23,61H2,1-3H3,(H2,62,81)(H,66,97)(H,67,104)(H,68,82)(H,69,101)(H,70,95)(H,71,105)(H,72,102)(H,73,100)(H,74,106)(H,75,99)(H,76,98)(H,77,103)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,107,108)(H4,63,64,65)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXZDVBRNYWRSR-YUMIZHCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H88N18O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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